2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a phenoxy group, a pyridinyl group, and a piperidinyl group
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
The compound interacts with its target, the Mitogen-activated protein kinase 14, by binding to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Attachment of the Pyridinyl Group: The pyridinyl group is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Final Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butanamide
- 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)pentanamide
Uniqueness
2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(25-18-7-3-2-4-8-18)20(24)22-15-17-10-13-23(14-11-17)19-9-5-6-12-21-19/h2-9,12,16-17H,10-11,13-15H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYZWLDBPAWIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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